Chloramphenicol

描述

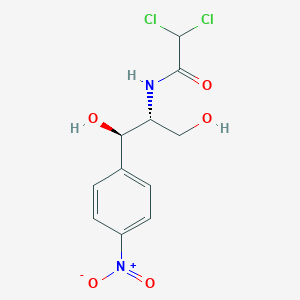

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020265 | |

| Record name | Chloramphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid | |

| Record name | Chloramphenicol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes in high vacuum | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |

CAS No. |

56-75-7, 2787-09-9 | |

| Record name | (-)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloramphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloramphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C | |

| Record name | Chloramphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloramphenicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Tumultuous History of Chloramphenicol: A Technical Guide

Abstract: Chloramphenicol, a broad-spectrum antibiotic, holds a significant place in the history of medicine. First isolated in 1947 from the soil bacterium Streptomyces venezuelae, it was the first antibiotic to be entirely synthesized on a commercial scale.[1][2] Its potent bacteriostatic action, achieved by inhibiting protein synthesis at the ribosomal level, made it a frontline treatment for a wide range of serious infections, including typhoid fever and meningitis.[3][4] However, its clinical utility was soon tempered by the discovery of rare but severe and often fatal side effects, most notably aplastic anemia.[4][5] This led to a dramatic reduction in its use, reserving it for life-threatening infections where no safer alternative exists. This guide provides a detailed technical overview of the discovery, synthesis, mechanism of action, antimicrobial spectrum, and resistance pathways associated with this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Synthesis: From Soil to Synthesis

The story of this compound began in 1947 with a soil sample collected from a mulched field near Caracas, Venezuela.[2] A team of scientists, including John Ehrlich, David Gottlieb, and Paul R. Burkholder, from Parke-Davis and Company, Yale University, and the Army Medical Center, isolated a new antibiotic-producing actinomycete, which they named Streptomyces venezuelae.[2][6][7] The isolated compound, initially called Chloromycetin, demonstrated a remarkably broad spectrum of activity.[2]

A pivotal moment in pharmaceutical history occurred in 1949 when a team at Parke-Davis, led by medicinal chemist Dr. Mildred Rebstock, achieved the first total synthesis of this compound.[1][8][9] This was a groundbreaking achievement, as it was the first time a naturally occurring antibiotic could be produced more economically by chemical synthesis than by fermentation.[8][10] The relatively simple chemical structure, featuring a p-nitrophenyl group and a dichloroacetyl moiety, made this feat possible and allowed for its widespread availability.[4][9][11]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[3] The drug is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[12] Once inside the cytoplasm, it specifically targets the bacterial 70S ribosome.

The core mechanism involves this compound binding to the 50S ribosomal subunit.[3] It positions itself within the A-site cleft of the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[1][13] Specifically, it binds to residues A2451 and A2452 of the 23S rRNA component of the 50S subunit.[1] This binding physically obstructs the proper positioning of the aminoacyl-tRNA's amino acid side chain in the A-site.[14] By doing so, this compound directly inhibits the peptidyl transferase enzyme, preventing the formation of a peptide bond between the nascent polypeptide chain (at the P-site) and the incoming amino acid (at the A-site).[1][4] This effectively halts protein elongation and, consequently, bacterial growth.[3]

Antimicrobial Spectrum and Activity

This compound is a broad-spectrum antibiotic, active against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae and chlamydiae.[4] Its use is now largely restricted to severe infections such as typhoid fever (Salmonella Typhi), bacterial meningitis (Haemophilus influenzae, Streptococcus pneumoniae, Neisseria meningitidis), and anaerobic infections.[4] The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against several medically significant organisms.

| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 0.06 - 128[1] |

| Streptococcus pneumoniae | Positive | 2 - 16[1] |

| Listeria monocytogenes | Positive | 4 - 50 |

| Escherichia coli | Negative | 0.015 - 10,000[1] |

| Haemophilus influenzae | Negative | 0.25 - 4 |

| Neisseria meningitidis | Negative | 0.25 - 2 |

| Salmonella Typhi | Negative | 1 - 16 |

| Bacteroides fragilis | Negative (Anaerobe) | 4 - 16 |

| Rickettsia rickettsii | N/A (Intracellular) | ~1 |

Note: MIC values can vary significantly between strains due to acquired resistance.[1]

Mechanisms of Bacterial Resistance

The clinical efficacy of this compound has been compromised by the spread of bacterial resistance. Three primary mechanisms have been identified:

-

Enzymatic Inactivation: This is the most common and clinically significant mechanism of high-level resistance.[1] It is mediated by the enzyme this compound Acetyltransferase (CAT), which is often encoded by plasmid-borne cat genes.[1][11] CAT catalyzes the transfer of one or two acetyl groups from acetyl-CoA to the hydroxyl groups on the this compound molecule.[1] This acetylation prevents the antibiotic from binding to the 50S ribosomal subunit, rendering it inactive.[1]

-

Reduced Membrane Permeability: Bacteria can develop low-level resistance by altering their cell envelope to limit the influx of this compound.[1] This is often achieved through mutations that affect porin channels or other membrane components.

-

Target Site Modification: Although rare, mutations in the 23S rRNA gene, specifically at the this compound binding site within the 50S ribosomal subunit, can confer resistance by reducing the drug's binding affinity.[1]

References

- 1. This compound acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogues and Derivatives of Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of Chloramphenicol, a broad-spectrum antibiotic. The document details their chemical modifications, mechanisms of action, structure-activity relationships, and toxicological profiles. Quantitative data on antimicrobial activity is presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and synthesis are provided, along with visualizations of critical pathways and workflows to facilitate understanding and further research in this area.

Introduction to this compound

This compound (CAM), first isolated from Streptomyces venezuelae in 1947, is a potent bacteriostatic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical use, however, is significantly limited by serious adverse effects, most notably dose-independent aplastic anemia and dose-dependent bone marrow suppression.[2][3] These toxicities have spurred extensive research into the development of structural analogues and derivatives with improved safety profiles and efficacy against resistant strains.

The core structure of this compound consists of a p-nitrophenyl group, a propanediol moiety, and a dichloroacetyl tail.[1] Only the D-threo isomer exhibits significant antibacterial activity.[1] Modifications to these three key components have given rise to a diverse array of analogues and derivatives, each with unique pharmacological properties.

Key Structural Analogues and Derivatives

The structural modifications of this compound can be broadly categorized into three main groups:

-

Modifications of the p-Nitrophenyl Group: This has been a primary focus for reducing toxicity.

-

Modifications of the Propanediol Moiety: Changes to the hydroxyl groups can influence activity and create prodrugs.

-

Modifications of the Dichloroacetyl Side Chain: Alterations to this group can modulate antibacterial potency.

Analogues with Modified p-Nitrophenyl Group

The p-nitro group is strongly associated with the idiosyncratic aplastic anemia caused by this compound, likely through its metabolic reduction to toxic nitroso intermediates.[2][4]

-

Thiamphenicol (TAP): In this clinically important analogue, the p-nitro group is replaced by a methylsulfonyl group (-SO₂CH₃). This change prevents the formation of toxic nitroso metabolites, and consequently, Thiamphenicol has not been associated with aplastic anemia.[4] It retains a broad spectrum of activity similar to this compound, although it is generally less potent against some bacteria.[5]

-

Florfenicol: A fluorinated derivative of Thiamphenicol, Florfenicol has a fluorine atom replacing the C-3 hydroxyl group. This modification enhances its potency and spectrum of activity, and it is also not associated with aplastic anemia.[6] Florfenicol is widely used in veterinary medicine.[7]

-

Other Modifications: Replacement of the p-nitro group with an acetyl group has also been explored, resulting in analogues with reduced bacterial resistance but potentially altered activity profiles.[8]

Derivatives with Modified Propanediol Moiety (Prodrugs)

The hydroxyl groups of the propanediol moiety are key sites for creating prodrugs, which are inactive compounds that are converted to the active drug in the body. This strategy is often used to improve solubility or taste.

-

This compound Palmitate: An ester formed at the C-3 hydroxyl group, this derivative is a tasteless prodrug used in oral suspensions for pediatric use. It is hydrolyzed in the intestine to release active this compound.

-

This compound Succinate: This ester is a water-soluble prodrug for intravenous administration. It is hydrolyzed in vivo to liberate this compound.[1]

-

O-Acyl Derivatives: A range of other O-acyl derivatives have been synthesized. For instance, 1'-(p-nitrobenzoyl)this compound has shown enhanced activity against Mycobacterium species.[1][9]

Derivatives with Modified Dichloroacetyl Side Chain

The dichloroacetyl group is crucial for antibacterial activity.[4] Modifications in this region often lead to a loss of potency.

-

Peptide Conjugates: Conjugation of peptides to the this compound succinate ester has been investigated to modulate the properties of the prodrug. The nature of the peptide can influence the rate of hydrolysis and antibacterial efficacy.[1][10] Dipeptide conjugates, in particular, have shown promise in enhancing the efficacy of the prodrug form.[1][10]

-

Amino Acid Analogues: Replacing the dichloroacetyl moiety with amino acid residues has been explored. While some of these analogues show high affinity for the ribosome, their translation inhibitory activity is often lower than the parent compound.[11]

Mechanism of Action and Structure-Activity Relationships (SAR)

This compound and its active analogues exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit and obstruct the peptidyl transferase step, preventing the formation of peptide bonds.[7]

The key structure-activity relationships are summarized below:

-

Stereochemistry: The D-threo configuration is essential for antibacterial activity.[1]

-

p-Nitrophenyl Group: While not essential for antibacterial activity (as demonstrated by Thiamphenicol and Florfenicol), its replacement can significantly reduce toxicity.[4]

-

Propanediol Hydroxyl Groups: Both hydroxyl groups are important for binding to the ribosome through hydrogen bonds.[1]

-

Dichloroacetyl Side Chain: This group is critical for potent antibacterial activity.[4]

The logical relationship between the core structure of this compound and its key derivatives is illustrated in the diagram below.

Caption: Structural evolution from this compound to its key analogues and derivatives.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and some of its key analogues and derivatives against a range of bacterial pathogens. Data is compiled from multiple sources to provide a comparative overview.

Table 1: MIC Values (µg/mL) of this compound and its Analogues against Selected Bacteria

| Organism | This compound | Thiamphenicol | Florfenicol |

| Staphylococcus aureus | 2-16 | 8-64 | 2-8 |

| Streptococcus pneumoniae | 2-8 | 0.5-4 | 0.5-2 |

| Haemophilus influenzae | 0.25-2 | 0.5-2 | 0.25-1 |

| Escherichia coli | 2-16 | 8-64 | 2-8 |

| Salmonella typhi | 1-8 | 8-64 | 1-4 |

| Pseudomonas aeruginosa | >128 | >128 | >128 |

| Mycobacterium tuberculosis | >100 | - | - |

Data compiled from multiple sources.[1][5][6][9][12] Note that MIC values can vary depending on the specific strain and testing methodology.

Table 2: MIC Values (µg/mL) of this compound O-Acyl Derivatives against Mycobacteria

| Compound | Mycobacterium intracellulare | Mycobacterium tuberculosis |

| This compound | 25 | >100 |

| 1-Acetyl-CAM | 25 | >100 |

| 1'-(p-nitrobenzoyl)-CAM | 12.5 | 50 |

Data from Recent Trends in Synthesis of this compound New Derivatives.[1][9]

Table 3: MIC Values (µM) of Peptide-Chloramphenicol Succinate Conjugates against E. coli K-12

| Compound | MIC (µM) |

| This compound | 20 |

| CAM-Succinate | >200 |

| CAMsu-Gly | 200 |

| CAMsu-Gly-Gly | 20 |

| CAMsu-Gly-Gly-Gly | 40 |

Data from Recent Trends in Synthesis of this compound New Derivatives.[1]

Toxicity Profile and Associated Pathways

The clinical utility of this compound is hampered by its toxicity, particularly hematological adverse effects.

Aplastic Anemia

This is a rare but often fatal idiosyncratic reaction characterized by the failure of bone marrow to produce blood cells. It is strongly linked to the p-nitro group of this compound. The proposed mechanism involves the metabolic reduction of the nitro group to highly reactive nitroso intermediates by gut bacteria.[2][13] These intermediates can cause DNA damage in hematopoietic stem cells.[2][14]

Caption: Proposed pathway for this compound-induced aplastic anemia.

Bone Marrow Suppression

This is a dose-dependent and reversible toxicity that primarily affects erythroid precursors.[7][15] It is thought to result from the inhibition of mitochondrial protein synthesis in mammalian cells, as mitochondrial ribosomes are structurally similar to bacterial ribosomes.[15] This leads to impaired cellular respiration and function in rapidly dividing cells like those in the bone marrow.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Synthesis of this compound Esters (Prodrugs)

This protocol describes a general method for the synthesis of this compound esters, such as this compound succinate.

Materials:

-

This compound

-

Succinic anhydride

-

Triethylamine (Et₃N)

-

Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add succinic anhydride (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound succinate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Antimicrobial compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial two-fold dilutions of the antimicrobial compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation)

This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free system.

Materials:

-

E. coli S30 cell extract for in vitro translation

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Energy source (ATP, GTP)

-

Template DNA (e.g., a plasmid encoding a reporter protein like luciferase or GFP)

-

This compound derivative to be tested

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare the cell-free translation reaction mixture containing the S30 extract, amino acid mixture, energy source, and template DNA.

-

Add varying concentrations of the this compound derivative to the reaction mixtures. Include a positive control (with a known inhibitor like this compound) and a negative control (no inhibitor).

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The percentage of protein synthesis inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of the negative control.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The development of structural analogues and derivatives of this compound represents a classic example of medicinal chemistry efforts to improve the therapeutic index of a potent but toxic antibiotic. The successful development of Thiamphenicol and Florfenicol demonstrates that rational design, specifically by modifying the toxicophore, can lead to safer and effective drugs. Current research continues to explore novel derivatives, such as peptide conjugates and other prodrugs, with the aim of overcoming resistance and further enhancing safety. The detailed understanding of the structure-activity relationships, mechanisms of action, and toxicity pathways presented in this guide provides a solid foundation for future research and development in this important class of antibiotics.

References

- 1. Recent Trends in Synthesis of this compound New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shebaonline.org [shebaonline.org]

- 4. This compound: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]

- 5. In vitro activity of this compound and thiamphenicol analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of fluorinated analogs of this compound and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Design of novel antimicrobial this compound chlornitrothienylcol and acetophenicol analogs via recombinant DNA technology [journals.ekb.eg]

- 9. Recent Trends in Synthesis of this compound New Derivatives [mdpi.com]

- 10. The Structure-Activity Relationship of Peptide Conjugated this compound for Inhibiting E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of nitro-reduction and nitric oxide in the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Possible association between ocular this compound and aplastic anaemia—the absolute risk is very low - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Toxicity Revisited: A 12-Year-Old Patient With a Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Ribosome: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

Chloramphenicol, a broad-spectrum antibiotic renowned for its potent inhibition of bacterial protein synthesis, exerts a range of effects on eukaryotic cells that extend beyond its canonical mechanism of action. While its interaction with the bacterial 50S ribosomal subunit is well-characterized, a growing body of evidence illuminates a landscape of off-target interactions with significant implications for its clinical use, toxicity profile, and potential for drug repurposing. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond protein synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Inhibition of Mitochondrial Protein Synthesis and Bioenergetics

A primary off-target effect of this compound stems from the evolutionary relationship between bacterial and mitochondrial ribosomes. The structural similarity of mitochondrial ribosomes (mitoribosomes) to their 70S bacterial counterparts renders them susceptible to inhibition by this compound.[1][2] This inhibition of mitochondrial protein synthesis has profound consequences for cellular bioenergetics and is a key contributor to the drug's dose-dependent toxicity.[3][4]

Inhibition of mitoribosomes by this compound is not uniform but rather context-dependent, influenced by the specific nascent peptide sequence.[1][5] This leads to a reduction in the synthesis of essential protein components of the electron transport chain, which are encoded by the mitochondrial genome.[4] The resulting mitochondrial stress manifests as decreased ATP biosynthesis, a critical factor in the dose-related and reversible bone marrow suppression observed clinically.[3][4][6] Studies have shown that prolonged exposure to this compound leads to a marked reduction in cellular respiratory activity.[7]

Inhibition of Cytochrome P450 Enzymes: A Basis for Drug Interactions

This compound is a significant inhibitor of several key human cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[8][9][10] This inhibition is a primary driver of the numerous drug-drug interactions associated with this compound, leading to increased plasma concentrations and potential toxicity of co-administered drugs.[8][9]

The inhibitory effects of this compound on major CYP isoforms have been quantified, revealing potent inhibition of CYP2C19 and CYP3A4, and weaker inhibition of CYP2D6.[8][10][11]

Quantitative Data on CYP Inhibition by this compound

| CYP Isoform | Substrate | IC50 (μM) | Ki (μM) | Reference |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | 32.0 | 7.7 | [8][10][11] |

| CYP3A4 | Midazolam 1-hydroxylation | 48.1 | 10.6 | [8][10][11] |

| CYP2D6 | Dextromethorphan O-demethylation | 375.9 | 75.8 | [8][10] |

| CYP2C9 | Phenytoin p-hydroxylation | 619.7 | - | [8] |

Experimental Protocol: Determination of CYP Inhibition

The inhibitory potential of this compound on CYP isoforms is typically assessed using in vitro assays with human liver microsomes or cDNA-expressed CYP enzymes. A common experimental workflow is as follows:

Induction of Apoptosis and Modulation of Cell Fate

This compound has been demonstrated to induce apoptosis in various cell types, including hematopoietic progenitor cells and multiple myeloma cells.[12][13] This pro-apoptotic activity is linked to the induction of mitochondrial stress and the activation of the intrinsic, mitochondria-mediated apoptosis pathway.[13] Key events in this pathway include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[13]

Furthermore, this compound can influence cellular differentiation and proliferation. It has been shown to inhibit the fusion of myoblasts and the differentiation of myotubes.[14] In the context of hematopoiesis, it affects the differentiation of committed bone marrow progenitor cells, which is thought to contribute to its myelotoxic effects.[15]

Novel Eukaryotic Targets: Ser/Thr Phosphatases and Hypoxia-Inducible Factor-1α

Recent research has uncovered novel eukaryotic molecular targets of this compound, suggesting mechanisms of action independent of mitochondrial protein synthesis inhibition.

In the rice blast fungus Magnaporthe oryzae, this compound was found to inhibit appressorium formation, a key step in host infection.[16] This effect was linked to the inhibition of a Ser/Thr protein phosphatase, MoDullard.[16] Importantly, the human orthologue of this enzyme, CTDSP1, was able to complement the function of MoDullard, and this function was also inhibited by this compound, suggesting that human Ser/Thr phosphatases may be direct targets of the antibiotic.[16]

In the context of cancer biology, this compound has been shown to induce autophagy and repress the hypoxia-inducible factor-1 alpha (HIF-1α) pathway in non-small cell lung cancer cells.[17] this compound treatment was found to promote the degradation of HIF-1α by blocking the formation of a protein complex between HIF-1α and SENP-1.[17] This discovery opens up potential avenues for the repurposing of this compound in cancer therapy.

References

- 1. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome - Wikipedia [en.wikipedia.org]

- 3. This compound toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of the myelotoxicity of this compound succinate in the B6C3F1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of mitochondrial inhibition by this compound on the mitotic cycle of human cell cultures | Journal of Medical Genetics [jmg.bmj.com]

- 8. This compound Is a Potent Inhibitor of Cytochrome P450 Isoforms CYP2C19 and CYP3A4 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound is a potent inhibitor of cytochrome P450 isoforms CYP2C19 and CYP3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The myelotoxicity of this compound: in vitro and in vivo studies: I. In vitro effects on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antibiotic this compound may be an effective new agent for inhibiting the growth of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an inhibitor of mitochondrial protein synthesis, inhibits myoblast fusion and myotube differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The myelotoxicity of this compound: in vitro and in vivo studies: II: In vivo myelotoxicity in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits eukaryotic Ser/Thr phosphatase and infection-specific cell differentiation in the rice blast fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Chloramphenicol with the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antibiotic chloramphenicol and the bacterial 50S ribosomal subunit. It delves into the mechanism of action, quantitative binding data, resistance mechanisms, and the experimental protocols used to elucidate these interactions.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

This compound is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] Its primary target is the 50S ribosomal subunit, a large ribonucleoprotein complex responsible for catalyzing peptide bond formation.[2][3]

The drug binds to the peptidyl transferase center (PTC) of the 50S subunit, the active site for protein polymerization.[4][5] Specifically, this compound positions itself within the A-site cleft, a crevice formed by conserved nucleotides of the 23S rRNA.[4][6] High-resolution structural studies have identified key interactions with nucleotides A2451 and A2452, where it directly interferes with the placement of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[1][4] By occupying this critical space, this compound sterically hinders the correct positioning of the aa-tRNA, thereby preventing the formation of a peptide bond and halting polypeptide chain elongation.[1][2][3]

While initially considered a general inhibitor, recent evidence suggests that this compound's action is context-specific.[7][8] Its inhibitory efficiency can be modulated by the specific amino acids at the C-terminus of the nascent polypeptide chain, with certain residues enhancing the drug's affinity and stalling effect.[7][9]

Beyond its direct role in halting elongation, this compound has also been shown to interfere with the maturation and assembly of the 50S ribosomal subunit itself.[10][11] Treatment with the antibiotic can lead to the accumulation of immature pre-50S intermediates, suggesting a multifaceted impact on ribosome biogenesis.[10][11]

Quantitative Interaction Data

The binding affinity and inhibitory potential of this compound and its analogs have been quantified through various biochemical assays. These values are crucial for understanding its potency and for the development of novel derivatives.

| Compound | Method | Target | Kd (Dissociation Constant) | Ki (Inhibition Constant) | IC50 | Reference |

| This compound | Equilibrium Dialysis | E. coli 50S Subunit | KD1 = 2 µM, KD2 = 200 µM | [12] | ||

| This compound | Kinetic Analysis (Puromycin Reaction) | E. coli Ribosomes | 0.7 µM (competitive) | [13] | ||

| Thiamphenicol | Kinetic Analysis (Puromycin Reaction) | E. coli Ribosomes | 0.45 µM | [13] | ||

| Tevenel | Kinetic Analysis (Puromycin Reaction) | E. coli Ribosomes | 1.7 µM | [13] | ||

| This compound | Competition Binding (BODIPY-ERY displacement) | E. coli Ribosomes | 2.8 ± 0.5 µM (KDapp) | [4][14] | ||

| This compound | In vivo Growth Inhibition | E. coli | 1.8 µM (50% growth inhibition) | [15] | ||

| This compound | In vivo Protein Synthesis Inhibition | E. coli | 2 µM (50% inhibition) | [15] |

Mechanisms of Resistance

Bacterial resistance to this compound can arise through several mechanisms, with modifications to the 50S subunit being a critical, albeit less common, pathway compared to enzymatic inactivation.[1][16]

-

Target Site Mutation: Spontaneous mutations in the 23S rRNA gene, particularly at nucleotides within or near the this compound binding site (e.g., A2451, G2505), can decrease the drug's binding affinity, conferring resistance.[1][12] These mutations are rare but clinically significant.[1]

-

Enzymatic Inactivation: The most prevalent mechanism of high-level resistance is the production of this compound acetyltransferase (CAT).[1][2] This enzyme catalyzes the acetylation of the two hydroxyl groups on the this compound molecule, rendering it unable to bind to the ribosome.[1][2]

-

Reduced Permeability/Efflux: Bacteria can develop low-level resistance by reducing the permeability of their cell membrane to this compound or by actively pumping the drug out of the cell using efflux pumps.[1][16]

Key Experimental Protocols

The study of this compound's interaction with the ribosome relies on a combination of structural biology, biochemistry, and functional genomics techniques.

Cryo-Electron Microscopy (Cryo-EM) Workflow for Ribosome-Drug Complex

Cryo-EM has been instrumental in visualizing the binding of this compound to the ribosome at near-atomic resolution.[10] This technique allows for the structural determination of large, flexible complexes in a near-native state.

Methodology Overview:

-

Ribosome Purification: Isolate 70S ribosomes or 50S subunits from a bacterial culture (e.g., E. coli, Thermus thermophilus). This typically involves cell lysis, differential centrifugation, and sucrose gradient centrifugation to separate ribosomal components.

-

Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: Apply a small volume of the ribosome-drug complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the complex.

-

Data Collection: Transfer the vitrified grid to a transmission electron microscope (TEM) equipped with a cryo-stage. A large dataset of 2D projection images (micrographs) of the randomly oriented particles is collected using a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

-

2D Classification: Group particles with similar views to average out noise and discard poor-quality images.

-

3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to reconstruct the 3D electron density map of the ribosome-chloramphenicol complex.

-

Model Building and Refinement: Fit the known atomic coordinates of the ribosome into the generated density map. The this compound molecule is then manually fitted into the corresponding difference density, and the entire model is refined to achieve the best possible fit to the experimental data.

-

Ribosome Profiling (Ribo-Seq) to Map Drug Action

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation. It can be used to map the precise locations where this compound stalls ribosomes on messenger RNAs (mRNAs).[17][18]

Methodology Overview:

-

Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Treat one culture with a sub-lethal concentration of this compound to induce ribosome stalling, while leaving a control culture untreated.

-

Cell Lysis and Nuclease Digestion: Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.[17][18] Treat the lysate with a nuclease (e.g., MNase) to digest all mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 80S monosomes (ribosomes with their protected mRNA fragment) from the digested lysate, typically using sucrose gradient centrifugation.

-

Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA fragments, known as "ribosome footprints" (typically 15-40 nucleotides in bacteria).[19]

-

Library Preparation:

-

Ligate adapters to the 3' end of the footprints.

-

Perform reverse transcription to create a cDNA library.

-

Circularize and amplify the cDNA library using PCR.

-

-

Deep Sequencing: Sequence the resulting library using a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequenced footprints to the bacterial genome or transcriptome.

-

Calculate the ribosome density at each codon. By comparing the this compound-treated sample to the control, specific sites of drug-induced pausing can be identified with high resolution, revealing the sequence context of this compound's inhibitory action.[20]

-

Note: The use of this compound during the lysis step of some protocols can introduce artifacts, and improved methods often arrest translation by other means, such as flash-freezing or high magnesium concentrations.[17][18][20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ldh.la.gov [ldh.la.gov]

- 4. Binding and action of amino-acid analogues of this compound upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution crystal structures of ribosome-bound this compound and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structural basis for the inability of this compound to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] this compound Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms | Semantic Scholar [semanticscholar.org]

- 12. A conserved this compound binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of ribosomal peptidyltransferase by this compound. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding and Action of Triphenylphosphonium Analog of this compound upon the Bacterial Ribosome [mdpi.com]

- 15. How partially inhibitory concentrations of this compound affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural and Synthetic Production of Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has a rich history of both natural discovery and chemical synthesis. Originally isolated from the soil bacterium Streptomyces venezuelae, its relatively simple chemical structure paved the way for its complete chemical synthesis shortly after its discovery.[1] This guide provides a detailed comparison of the biosynthetic and synthetic routes for producing this compound, offering insights into the methodologies, yields, and environmental considerations of each approach. While chemical synthesis has historically dominated industrial production due to its efficiency and scalability, advancements in fermentation technology and metabolic engineering continue to make the natural production route a subject of interest.

Natural Production: The Biosynthetic Pathway in Streptomyces venezuelae

The natural production of this compound is carried out by the Gram-positive soil bacterium Streptomyces venezuelae. The biosynthesis originates from the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants.[2]

The this compound Biosynthetic Gene Cluster

The enzymatic machinery responsible for converting the primary metabolite chorismic acid into this compound is encoded by a dedicated biosynthetic gene cluster.[3] This cluster contains genes for all the necessary enzymes to perform the multi-step conversion.

Enzymatic Steps

The biosynthesis of this compound from chorismic acid is a complex enzymatic cascade. The key steps are outlined below:

-

Chorismic Acid to p-Aminophenylalanine (PAPA) Precursor: The pathway begins with the conversion of chorismic acid, a key intermediate in the shikimate pathway, to a p-aminophenylalanine (PAPA) precursor. This involves the action of several enzymes, including a 4-amino-4-deoxychorismate synthase.[2]

-

Formation of the Propanediol Side Chain: The characteristic 2-amino-1,3-propanediol moiety of this compound is synthesized and attached to the PAPA core.

-

N-Acylation: The amino group of the propanediol side chain is acylated.

-

Hydroxylation: Specific hydroxyl groups are introduced.

-

Nitration: In a crucial step, a nitro group is added to the phenyl ring.

-

Dichlorination: The final step involves the dichlorination of the N-acetyl group, a rare biological halogenation reaction.

Diagram of the Natural Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Protocol: Fermentation and Extraction

The industrial production of this compound via fermentation involves cultivating Streptomyces venezuelae in a nutrient-rich medium, followed by extraction and purification of the antibiotic.

1.3.1. Fermentation

-

Inoculum Preparation: A seed culture of Streptomyces venezuelae is prepared by inoculating a suitable medium and incubating for 48-72 hours at 28-30°C with agitation.[4]

-

Production Medium: A larger fermentor containing a sterilized production medium is inoculated with the seed culture. A typical medium consists of a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.[4]

-

Fermentation Conditions: The fermentation is carried out aerobically for 2 to 5 days at a temperature between 25 and 35°C.[4] The pH of the medium is maintained around 7.0.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as HPLC.

1.3.2. Extraction and Purification

-

Cell Separation: The culture broth is centrifuged or filtered to separate the mycelium from the filtrate containing the dissolved this compound.[4]

-

Solvent Extraction: this compound is extracted from the filtrate using a hydrophobic polar solvent like ethyl acetate or butyl acetate.[4]

-

Concentration: The solvent extract is concentrated under vacuum.

-

Purification: The crude this compound is further purified using techniques such as recrystallization or chromatography (e.g., silica gel or alumina column chromatography).[4]

Synthetic Production: Chemical Synthesis Routes

Due to the relative simplicity of its structure, chemical synthesis became the primary method for industrial this compound production soon after its discovery.[5] Several synthetic routes have been developed, with the most common ones starting from readily available precursors like p-nitroacetophenone or benzaldehyde.

Synthesis from p-Nitroacetophenone

This is a classical and widely referenced method for this compound synthesis.[6]

2.1.1. Key Steps

-

Bromination: p-Nitroacetophenone is brominated to yield ω-bromo-p-nitroacetophenone.[6]

-

Amination: The bromo derivative is reacted with hexamine followed by hydrolysis to introduce an amino group, forming ω-amino-p-nitroacetophenone.[6]

-

Acetylation: The amino group is protected by acetylation with acetic anhydride.[6]

-

Hydroxymethylation: A hydroxymethyl group is introduced via a condensation reaction with formaldehyde.[6]

-

Reduction: The ketone group is reduced to a secondary alcohol. This step often produces a racemic mixture of diastereomers.[6]

-

Hydrolysis and Resolution: The acetyl protecting group is removed, and the desired D-threo isomer is separated from the racemic mixture.[6]

-

Dichloroacetylation: The amino group of the resolved product is acylated with a dichloroacetylating agent to yield this compound.[6]

Diagram of the Chemical Synthesis Workflow from p-Nitroacetophenone

Caption: Key stages in the chemical synthesis of this compound.

Synthesis from Benzaldehyde/4-Chlorobenzaldehyde

More recent synthetic strategies aim to improve efficiency and reduce waste. One such approach starts from benzaldehyde or its derivatives.

2.2.1. Experimental Protocol (Conceptual Outline)

-

Step 1: Synthesis of (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol: 4-chlorobenzaldehyde and 2-nitroethanol are reacted in the presence of a chiral catalyst to stereoselectively form the nitro-diol intermediate.[1]

-

Reaction Conditions: The reaction is typically carried out in an ice bath (0-5°C) for about 24 hours.[1]

-

-

Step 2: Catalytic Hydrogenation: The nitro group of the intermediate is reduced to an amino group using catalytic hydrogenation (e.g., with a palladium on carbon catalyst) to yield (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol.

-

Step 3: Dichloroacetylation: The amino group is acylated with a dichloroacetylating agent.

-

Step 4: Nitro Substitution: A nitro group is introduced to the phenyl ring to yield the final this compound product.

Comparative Analysis: Natural vs. Synthetic Production

The choice between natural and synthetic production methods for this compound involves a trade-off between several factors.

| Parameter | Natural Production (Fermentation) | Synthetic Production (Chemical Synthesis) |

| Starting Materials | Renewable resources (e.g., sugars, soybean meal) | Petrochemical-based starting materials (e.g., p-nitroacetophenone, benzaldehyde) |

| Stereoselectivity | Inherently produces the biologically active D-threo isomer | Often requires a resolution step to separate the desired stereoisomer from a racemic mixture, though some modern methods employ chiral catalysts for stereoselective synthesis.[1][7] |

| Yield | Typically lower yields (e.g., 200-300 mg/L in some processes)[8] | Generally higher overall yields, with some modern synthetic routes reporting significant improvements. |

| Purity | Requires extensive purification to remove biomass and other fermentation byproducts | Purity is dependent on the efficiency of purification at each step of the synthesis. |

| Cost | Can be cost-effective, especially with the use of inexpensive fermentation media.[9] | Can be cost-intensive due to the use of organic solvents, reagents, and potentially expensive catalysts. However, economies of scale can reduce costs.[9] |

| Environmental Impact | Generates biodegradable waste. The use of large volumes of water and energy for sterilization and fermentation are key considerations. | Involves the use of hazardous organic solvents and reagents, leading to the generation of chemical waste that requires specialized treatment.[10][11] |

| Scalability | Scalable, but may require significant investment in large-scale fermentation and downstream processing equipment. | Highly scalable and often more straightforward to scale up than fermentation processes.[9] |

Environmental and Health Considerations

The production and use of this compound are not without environmental and health concerns.

-

Environmental Persistence: this compound can be released into the environment through various pathways, including wastewater from production facilities and excretion from treated individuals.[10] Its presence in aquatic ecosystems can impact microbial communities.[10]

-

Antimicrobial Resistance: The widespread use of this compound has contributed to the development of bacterial resistance, a significant global health challenge.

-

Toxicity: this compound can have serious side effects in humans, including bone marrow suppression.[10]

Conclusion

Both natural and synthetic methods for this compound production have their distinct advantages and disadvantages. While chemical synthesis has been the dominant industrial method due to its high yield and scalability, fermentation offers a more sustainable approach using renewable resources and inherent stereoselectivity. Future developments in metabolic engineering and synthetic biology may enhance the efficiency of the natural production route, potentially making it more competitive with chemical synthesis. The choice of production method will continue to be influenced by economic factors, technological advancements, and growing environmental concerns.

References

- 1. Method for preparing this compound from 4-chloro-benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. New Insights into this compound Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3650904A - Production of this compound, bottromycin and fradicin - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Microbial Fermentation vs Chemical Synthesis: Key Differences [synapse.patsnap.com]

- 10. huarongpharma.com [huarongpharma.com]

- 11. Occurrence, toxicity and adsorptive removal of the this compound antibiotic in water: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Chloramphenicol Stock Solution for Bacterial Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1][2][3] It is widely used in molecular biology and microbiology for the selection of bacterial strains containing resistance genes and for preventing bacterial contamination in cell cultures.[4] Proper preparation and storage of this compound stock solutions are crucial for ensuring its efficacy and reproducibility in experiments. These application notes provide a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in bacterial culture.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [4][5][6] |

| Molecular Weight | 323.13 g/mol | [5][7][8][9][10] |

| Appearance | White to grey-white or yellowish-white crystalline powder | [4][8][9] |

| Solubility in Ethanol | 50 mg/mL | [8][11] |

| Solubility in Water | 2.5 mg/mL | [8][11][12] |

| Solubility in Methanol | Very soluble | [12][13][14] |

Table 2: Stock Solution and Working Concentrations

| Parameter | Recommended Range | Reference |

| Stock Solution Concentration | 25 - 50 mg/mL in ethanol | [15][16][17] |

| Working Concentration in Media | 10 - 170 µg/mL | [4] |

Table 3: Storage and Stability of this compound Stock Solution

| Storage Condition | Duration | Reference |

| -20°C | Up to 1 year | [16][17][18] |

| 2-8°C | Up to 30 days | [8] |

Experimental Protocols

Materials

-

This compound powder (Molecular Biology Grade)

-

Absolute ethanol (100%) or 95% ethanol

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Analytical balance

-

Weighing paper

-

Spatula

Protocol for Preparing a 25 mg/mL this compound Stock Solution (10 mL)

-

Weighing: In a clean and designated area, weigh out 250 mg of this compound powder using an analytical balance.

-

Dissolving: Transfer the weighed this compound powder into a sterile 15 mL conical tube. Add 10 mL of 100% ethanol to the tube.[4][19]

-

Mixing: Cap the tube tightly and vortex until the this compound is completely dissolved.[19] The solution should be clear.

-

Sterilization:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the tip of the syringe.[15]

-

Filter-sterilize the solution into a new sterile conical tube. This step should be performed in a laminar flow hood to maintain sterility.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes. This prevents repeated freezing and thawing of the main stock.

-

Label the tubes clearly with the name of the antibiotic, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C for long-term storage (up to 1 year).[16][17][18] For short-term use, the stock solution can be stored at 2-8°C for up to 30 days.[8]

-

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps for preparing a sterile this compound stock solution.

Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] It specifically binds to the 50S subunit of the bacterial ribosome and inhibits the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting protein elongation.[2][20][21]

Caption: Diagram illustrating how this compound inhibits bacterial protein synthesis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antibiotic this compound history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 4. khimexpert.com [khimexpert.com]

- 5. This compound [webbook.nist.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. selleckchem.com [selleckchem.com]

- 8. labmart.id [labmart.id]

- 9. usbio.net [usbio.net]

- 10. calpaclab.com [calpaclab.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound - LKT Labs [lktlabs.com]

- 13. This compound | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. static.igem.wiki [static.igem.wiki]

- 16. goldbio.com [goldbio.com]

- 17. How to make a 25-50 mg/ml this compound Stock Solution [protocols.io]

- 18. goldbio.com [goldbio.com]

- 19. This compound 25 mg/mL Stock Solution [protocols.io]

- 20. What is the mechanism of this compound? [synapse.patsnap.com]

- 21. ldh.la.gov [ldh.la.gov]

Using Chloramphenicol for Plasmid Selection in E. coli Transformation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chloramphenicol as a selective agent in the transformation of Escherichia coli with plasmids conferring this compound resistance.

Application Notes

This compound is a broad-spectrum antibiotic that acts as a potent inhibitor of protein synthesis in bacteria.[1] This property is leveraged in molecular biology for the selection of bacterial cells that have successfully incorporated a plasmid carrying a this compound resistance gene.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial 70S ribosome.[2] Specifically, it attaches to the A2451 and A2452 residues within the 23S rRNA component, inhibiting the peptidyl transferase activity.[3] This blockage prevents the formation of peptide bonds between amino acids, thereby halting protein chain elongation and arresting bacterial growth.[4]

dot

Caption: Mechanism of this compound Action.

Mechanism of Resistance: this compound Acetyltransferase (CAT)

The most common mechanism of resistance to this compound in bacteria is the enzymatic inactivation of the antibiotic by this compound acetyltransferase (CAT).[4][5] The gene encoding this enzyme, cat, is frequently engineered into plasmids for use as a selectable marker.

The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 3-hydroxyl group of this compound.[5][6] This modification, resulting in 3-acetoxy this compound, prevents the antibiotic from binding to the ribosome, rendering it harmless to the bacterial cell and allowing protein synthesis to proceed.[6]

Caption: E. coli Transformation and Selection Workflow.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| No Colonies | Ineffective transformation (low competency cells, poor DNA quality). | Use a control plasmid to check transformation efficiency. Purify DNA if necessary. |

| Incorrect antibiotic concentration (too high). | Verify the concentration of this compound in the plates. | |

| Incorrect antibiotic used. | Ensure the plasmid contains a this compound resistance gene (cat), not another antibiotic resistance marker. | |

| Many Small "Satellite" Colonies | This is less common with this compound than ampicillin. It may indicate antibiotic degradation. | Prepare fresh plates. Ensure plates are stored correctly at 4°C and protected from light. |

| Incubation time is too long. | Limit incubation to 16-20 hours. | |

| Slow Growth of Colonies | The expressed protein from the plasmid is toxic to the cells. | Incubate plates at a lower temperature (e.g., 30°C) for a longer period (24-36 hours). |

| Using multiple protein synthesis inhibitors for selection. | If using dual-plasmid systems, be aware that combining this compound with another protein synthesis inhibitor (like spectinomycin) can severely stress the cells, leading to very slow growth. |

References

Application Notes and Protocols for Chloramphenicol Selection of Resistant Bacteria

These comprehensive application notes serve as a guide for researchers, scientists, and drug development professionals on the effective use of chloramphenicol for the selection of resistant bacteria in culture media. This document provides detailed protocols, recommended concentrations, and an overview of the underlying resistance mechanisms.

Overview and Mechanism of Action

This compound is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step of peptide chain elongation.[1][2][3] This bacteriostatic action makes it a valuable tool in molecular biology for selecting bacteria that have acquired resistance, typically through the expression of a resistance gene.

The most common mechanism of resistance to this compound is the enzymatic inactivation of the antibiotic by this compound acetyltransferase (CAT).[1] The cat gene, often carried on plasmids, encodes for this enzyme. CAT catalyzes the acetylation of this compound using acetyl-CoA as a cofactor, rendering the antibiotic unable to bind to the ribosome.[4][5][6] Other less common resistance mechanisms include reduced membrane permeability and mutations in the 50S ribosomal subunit.[1]

Quantitative Data Summary

For successful selection experiments, it is crucial to use the appropriate concentrations of this compound. The following tables summarize the recommended concentrations for stock solutions and working concentrations in various bacterial species and for different plasmid types.

Table 1: this compound Stock Solution Preparation

| Stock Concentration | Solvent | Storage Conditions |

| 25-50 mg/mL | 100% Ethanol | -20°C for long-term storage |

| 35 mg/mL | 100% Ethanol | -20°C |

| 20 mg/mL | Ethanol | -20°C |

Data sourced from multiple references.[7][8]